2-Biphenyl-4-yl-5-phenyl-thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H16S |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-phenyl-5-(4-phenylphenyl)thiophene |
InChI |
InChI=1S/C22H16S/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22-16-15-21(23-22)19-9-5-2-6-10-19/h1-16H |
InChI Key |
TWPBOEAAPSTHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 2 Biphenyl 4 Yl 5 Phenyl Thiophene
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the stretching and bending of chemical bonds within a molecule. These vibrations occur at specific frequencies, creating a unique spectral fingerprint that is characteristic of the compound's structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides valuable information about the functional groups present. For 2-Biphenyl-4-yl-5-phenyl-thiophene, characteristic absorption bands are expected for the aromatic C-H stretching vibrations, typically appearing in the region of 3100-3000 cm⁻¹. primescholars.comnih.gov The stretching vibrations of the C=C bonds within the phenyl, biphenyl (B1667301), and thiophene (B33073) rings are anticipated to produce a series of sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹. nih.gov
The out-of-plane bending vibrations of the aromatic C-H bonds, which are particularly sensitive to the substitution pattern of the rings, would likely be observed in the 900-650 cm⁻¹ region. The presence of the thiophene ring may also give rise to characteristic C-S stretching vibrations. nist.govresearchgate.net
Table 1: Expected FT-IR Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | Stretching | Aromatic C-H |
| 1600-1450 | Stretching | Aromatic C=C |
| 900-650 | Out-of-plane Bending | Aromatic C-H |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly effective for observing the vibrations of non-polar bonds and symmetric molecules. In the Raman spectrum of this compound, strong signals are expected for the aromatic ring stretching modes. researchgate.net The C-C stretching vibrations within the biphenyl and phenyl groups, as well as the thiophene ring, would be prominent. researchgate.net Specifically, a strong peak around 1276 cm⁻¹ is characteristic of biphenyl structures. researchgate.net The various C-H bending modes would also be observable. rsc.org
Table 2: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Structural Moiety |
|---|---|---|
| ~1600 | Stretching | Aromatic C=C |
| ~1276 | Stretching | Biphenyl C-C |
| --- | Bending | Aromatic C-H |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton Nuclear Magnetic Resonance (¹H-NMR)
In the ¹H-NMR spectrum of this compound, the protons on the various aromatic rings would give rise to signals in the chemical shift range of approximately 7.0 to 8.5 ppm. rsc.orgnih.gov The exact chemical shifts and splitting patterns of these protons are influenced by their electronic environment and their coupling with neighboring protons. The protons on the thiophene ring are expected to appear as distinct signals, with their chemical shifts indicating their position relative to the sulfur atom and the bulky aryl substituents. rsc.org The protons of the phenyl and biphenyl groups would also produce a complex series of multiplets. chemicalbook.com
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)
The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, a number of distinct signals are expected in the aromatic region (typically 120-150 ppm). rsc.orgnih.gov The carbon atoms of the thiophene ring would have characteristic chemical shifts, with the carbons bonded to the sulfur atom appearing at different fields than the others. rsc.org The quaternary carbons, those at the points of attachment between the rings, would also be identifiable and typically have lower intensities compared to the protonated carbons. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. nist.gov The fragmentation pattern would likely involve the cleavage of the bonds connecting the aromatic rings, leading to fragment ions corresponding to the biphenyl, phenyl, and thiophene moieties. This fragmentation provides confirmatory evidence of the compound's constituent parts.
Electronic Absorption and Emission Spectroscopy for Optical Properties
The optical properties of this compound are primarily investigated through electronic absorption and emission spectroscopy. These techniques probe the electronic transitions within the molecule, offering a window into its potential applications in optoelectronic devices.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to determine the electronic absorption characteristics of conjugated molecules like this compound. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of this transition is directly related to the wavelength of maximum absorption (λmax).
For diarylthiophenes, the position of the main absorption band is sensitive to the extent of π-conjugation and the nature of the aryl substituents. In general, increasing the conjugation length leads to a bathochromic (red) shift in the absorption spectrum. The biphenyl substituent, with its extended π-system compared to a simple phenyl group, is expected to influence the electronic structure and thus the absorption profile of the molecule.
The solvent environment can also play a role in the UV-Vis spectrum. While nonpolar solvents typically have a minimal effect, polar solvents can interact with the molecule's ground and excited states differently, potentially leading to shifts in the absorption maxima. For many thiophene derivatives, studies have shown that the absorption maximum can vary with solvent polarity. biointerfaceresearch.com For instance, in a series of 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes, the absorption maximum was observed to shift from around 486-502 nm in methanol (B129727) to 626-654 nm in DMF, indicating a significant solvent effect. biointerfaceresearch.com
Table 1: Representative UV-Vis Absorption Data for Related Thiophene Derivatives
| Compound Class | Solvent | Absorption Maximum (λmax) | Reference |
| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophenes | Methanol | 486-502 nm | biointerfaceresearch.com |
| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophenes | Chloroform | 502-512 nm | biointerfaceresearch.com |
| 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophenes | DMF | 626-654 nm | biointerfaceresearch.com |
Photoluminescence and Fluorescence Spectroscopy
Photoluminescence and fluorescence spectroscopy provide information about the emissive properties of a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax back to the ground state by emitting a photon. The wavelength of this emitted light is typically longer (red-shifted) than the absorbed light, a phenomenon known as the Stokes shift.
The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a critical parameter that quantifies the efficiency of the emission process. For push-pull aryl(bi)thiophene chromophores, a significant increase in fluorescence has been observed compared to analogous polyenes. researchgate.net This suggests that the thiophene core can play a crucial role in enhancing the emissive properties of such systems. researchgate.net
The fluorescence lifetime (τF), the average time a molecule spends in the excited state before returning to the ground state, is another important characteristic that can be determined from time-resolved fluorescence measurements. These photophysical parameters are crucial for assessing the suitability of a material for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.
X-ray Crystallography for Precise Molecular and Crystal Structure Determination
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction analysis involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map, from which the positions of the atoms in the crystal can be determined.
For this compound, a single-crystal X-ray analysis would reveal the planarity of the thiophene ring and the dihedral angles between the thiophene core and the flanking phenyl and biphenyl groups. These torsional angles are of particular interest as they influence the degree of π-conjugation across the molecule, which in turn affects the electronic and optical properties.
The crystal packing is governed by intermolecular interactions such as van der Waals forces, C-H···π interactions, and potentially π-π stacking between the aromatic rings. The nature and strength of these interactions dictate the solid-state morphology and can have a profound impact on properties like charge carrier mobility in organic electronic devices. In the crystal structure of a related compound, 5-oxo-N-phenyl-3-(thiophen-2-yl)-2,3,4,5-tetrahydro-[1,1′-biphenyl]-4-carboxamide, intermolecular N—H⋯O hydrogen bonds were found to link the molecules into chains. nih.gov
Table 2: Illustrative Crystallographic Data for a Thiophene Derivative
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P21/n |
| a (Å) | 8.5657(5) |
| b (Å) | 9.3203(5) |
| c (Å) | 18.2134(10) |
| α (°) | 90 |
| β (°) | 91.540(4) |
| γ (°) | 90 |
| Volume (Å3) | 1452.9(1) |
| Z | 4 |
| Data for N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide as a representative example. vensel.org |
Analysis of Orientational Disorder in Thiophene Rings
A common phenomenon observed in the crystal structures of thiophene-containing molecules is orientational disorder. This occurs when the thiophene ring can adopt two or more orientations within the crystal lattice with similar probabilities. The sulfur atom can be statistically distributed over two positions, leading to an apparent superposition of two molecular orientations in the refined crystal structure.
Theoretical and Computational Investigations of 2 Biphenyl 4 Yl 5 Phenyl Thiophene
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a cornerstone for studying the geometry and electronic properties of complex organic molecules.
For 2-Biphenyl-4-yl-5-phenyl-thiophene, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This involves finding the coordinates on the potential energy surface where the net interatomic forces are zero, corresponding to an energy minimum. These optimized geometries are fundamental for accurately predicting other molecular properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. ossila.comyoutube.com The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron. ossila.com The energy difference between these two orbitals is known as the HOMO-LUMO gap, a critical parameter that correlates with the molecule's electronic excitability and kinetic stability. wikipedia.org
In the case of this compound, a π-conjugated system, the HOMO and LUMO are typically π-type orbitals delocalized across the thiophene (B33073), phenyl, and biphenyl (B1667301) rings.
HOMO: The electron density of the HOMO is expected to be distributed across the entire conjugated backbone. The energy of the HOMO is a key factor in determining the molecule's oxidation potential, or its ability to donate electrons. ossila.com
LUMO: The LUMO's electron density is also anticipated to be spread across the aromatic system. Its energy level is crucial for determining the molecule's electron affinity and reduction potential. ossila.com
HOMO-LUMO Gap: A smaller energy gap generally implies that the molecule can be more easily excited, which often corresponds to absorption of light at longer wavelengths and enhanced reactivity. wikipedia.org
Theoretical calculations for similar thiophene-based aromatic compounds show that these energy levels and the gap can be precisely calculated.
Illustrative Data Table: Frontier Orbital Energies This table presents typical data generated from a DFT calculation and is for illustrative purposes only, as specific experimental values for this compound are not available.
| Orbital | Energy (eV) | Description |
| HOMO-1 | -6.15 | Next-to-highest occupied molecular orbital |
| HOMO | -5.70 | Highest occupied molecular orbital |
| LUMO | -2.10 | Lowest unoccupied molecular orbital |
| LUMO+1 | -1.55 | Second lowest unoccupied molecular orbital |
| Gap (ELUMO - EHOMO) | 3.60 | Energy gap between frontier orbitals |
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For a molecule like this compound, which has several rotatable single bonds connecting its aromatic rings, this analysis is crucial for understanding its preferred three-dimensional shape.
The key rotations that define the molecule's conformation are:
Rotation around the C-C bond between the thiophene ring and the phenyl group.
Rotation around the C-C bond between the thiophene ring and the biphenyl group.
Rotation around the C-C bond connecting the two phenyl rings within the biphenyl unit.
A potential energy surface (PES) is mapped by systematically rotating these bonds and calculating the molecule's energy at each step using DFT. This analysis reveals the low-energy (stable) conformers and the energy barriers that hinder free rotation. ic.ac.uk The balance between steric hindrance (repulsion between nearby atoms) and the desire for maximum π-conjugation (which favors planarity) determines the final geometry. For instance, in biphenyl systems, a completely planar conformation is often destabilized by steric clashes between hydrogen atoms, leading to a twisted equilibrium geometry. ic.ac.uk
Illustrative Data Table: Potential Energy vs. Dihedral Angle This table illustrates how the potential energy of the molecule might change as the dihedral angle between the thiophene and phenyl rings is varied. The values are hypothetical.
| Dihedral Angle (Degrees) | Relative Potential Energy (kcal/mol) | Conformation |
| 0 | 1.5 | Planar, sterically hindered |
| 30 | 0.2 | Near minimum energy |
| 40 | 0.0 | Minimum Energy Conformer (Twisted) |
| 60 | 0.8 | More twisted |
| 90 | 2.5 | Perpendicular, conjugation broken |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The MEP map uses a color scale to indicate different regions of charge distribution:
Red/Yellow: Regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.
Blue: Regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, an MEP analysis would likely reveal a high negative potential (red) around the sulfur atom of the thiophene ring due to its lone pairs of electrons, as well as over the π-systems of the aromatic rings. rsc.org This indicates these are the most probable sites for interactions with electrophiles. The hydrogen atoms at the periphery of the molecule would exhibit positive potential (blue).
DFT is instrumental in elucidating the mechanisms of chemical reactions. By modeling the reactants, transition states, intermediates, and products, researchers can map out the entire energy profile of a reaction pathway. wuxibiology.com This allows for the calculation of activation energies, which determine the reaction rate, and reaction energies, which indicate whether a reaction is favorable (exothermic) or unfavorable (endothermic).
For this compound, DFT could be used to study various reactions, such as electrophilic substitution (e.g., halogenation or nitration) on one of the aromatic rings. The calculations would identify the most likely site of reaction by comparing the activation energies for attack at different positions on the thiophene, phenyl, and biphenyl rings.
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
While DFT is excellent for ground-state properties, the study of how a molecule interacts with light requires understanding its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the calculation of these excited-state properties. It is widely used to predict and interpret the photophysical behavior of molecules, such as their absorption and emission of light.
TD-DFT calculations can simulate the electronic absorption spectrum (e.g., UV-Visible spectrum) of a molecule by determining the energies of the transitions from the ground state to various excited states. rsc.org The output of a TD-DFT calculation provides two key pieces of information for each electronic transition:
Transition Energy (or Wavelength): The energy required to promote an electron, which corresponds to the position of an absorption peak (λmax).
Oscillator Strength (f): A measure of the probability of a given transition occurring, which relates to the intensity of the absorption peak.
For this compound, TD-DFT would be used to predict its UV-Vis spectrum, identifying the primary π-π* transitions responsible for its light-absorbing properties. Similarly, by optimizing the geometry of the first excited state, it is possible to simulate the fluorescence or emission spectrum, predicting the color of light the molecule would emit after being excited.
Illustrative Data Table: Simulated Absorption Data from TD-DFT This table shows a hypothetical output from a TD-DFT calculation for the most significant electronic transitions. These values are for illustrative purposes.
| Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 385 | 0.85 | HOMO → LUMO |
| S0 → S2 | 320 | 0.15 | HOMO-1 → LUMO |
| S0 → S3 | 295 | 0.40 | HOMO → LUMO+1 |
Investigation of Excited State Dynamics and Intramolecular Charge Transfer
The excited state dynamics of thiophene-based molecules are fundamental to their application in optoelectronic devices. Upon photoexcitation, these molecules can undergo a series of processes, including internal conversion, intersystem crossing, and intramolecular charge transfer (ICT). For donor-acceptor systems, ICT is a particularly important phenomenon where an electron is transferred from an electron-donating part of the molecule to an electron-accepting part. In the case of this compound, the biphenyl and phenyl substituents can act as donor or acceptor groups depending on their electronic coupling with the central thiophene ring.
Theoretical investigations into similar donor-π-acceptor molecules containing thiophene have shown that the excited states can possess significant ICT character. iphy.ac.cndiva-portal.org This is often evidenced by a large Stokes shift in the emission spectra in polar solvents and a high dipole moment in the excited state. iphy.ac.cndiva-portal.org Time-dependent density functional theory (TD-DFT) calculations are a common tool to probe these ICT states, revealing that the excited state geometry can be significantly distorted from the ground state geometry. iphy.ac.cndiva-portal.org
For instance, studies on dibenzothiophene (B1670422) derivatives, which share the core thiophene unit, have elucidated their relaxation mechanisms. Upon excitation, these molecules populate the lowest-energy singlet state (S1) and can undergo efficient intersystem crossing to the triplet state (T1). scispace.comchemrxiv.orgresearchgate.net The lifetimes of these excited states are crucial for their potential applications. For example, in some dibenzothiophene derivatives, the S1 state relaxes on a picosecond timescale (4-13 ps), while the T1 state has a much longer lifetime (820-900 ps). scispace.comchemrxiv.org Similar ultrafast deactivation mechanisms are expected to play a role in the excited state dynamics of this compound.
The dynamics of excited states in thiophene and bithiophene have been shown to involve processes like ring puckering, which can lead to ultrafast internal conversion to the ground state. rsc.orgbris.ac.uk The presence of bulky phenyl and biphenyl substituents in this compound could influence these dynamics by sterically hindering certain relaxation pathways or by altering the electronic landscape of the excited states.
Charge Transport Properties Modeling
The charge transport properties of organic semiconductors are critical for their performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Theoretical modeling provides valuable insights into these properties by calculating key parameters such as reorganization energy, charge transfer integrals, and charge carrier mobility.
The reorganization energy (λ) is the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A smaller reorganization energy is generally associated with a higher charge transfer rate. The total reorganization energy has both an internal component (λ_int), arising from the relaxation of the molecule itself, and an external component (λ_ext), due to the polarization of the surrounding medium. In many theoretical studies, the internal reorganization energy is the primary focus. researchgate.netacs.org
For hole transport (p-type), the reorganization energy (λ_h) is calculated from the energy of the neutral molecule in its optimized geometry and the energy of the cation in both the neutral and its own optimized geometry. A similar principle applies to the reorganization energy for electron transport (λ_e) using the anion.
Theoretical studies on various thiophene derivatives have shown that chemical modifications can significantly impact the reorganization energy. For example, in a study of poly(3-hexylthiophene) derivatives, substitutions on the thiophene ring were found to alter the reorganization energies for both hole and electron transport. researchgate.net Similarly, for oligo-thienoacenes, the reorganization energy for hole transport was found to decrease with an increasing number of fused rings, indicating better charge delocalization. pusan.ac.kr For this compound, the torsional angles between the phenyl, biphenyl, and thiophene rings will be a critical factor in determining the extent of π-conjugation and thus the reorganization energy.
A representative set of calculated reorganization energies for hole (λh) and electron (λe) transport in different thiophene-based molecules from various studies is presented in the table below.
| Compound/System | λh (eV) | λe (eV) | Computational Method |
| Oligo-thienoacenes (S2c-S6c) | 0.065 - 0.029 | - | B3LYP/6-31G(d) pusan.ac.kr |
| Poly(3-hexylthiophene) | ~0.3 | ~0.35 | DFT/B3LYP/6-31G(d) researchgate.net |
| Tetrathiafulvalene Derivatives | ~0.15 - 0.3 | ~0.2 - 0.4 | First-principles calculations rsc.org |
This table presents data for analogous systems to illustrate typical ranges of reorganization energies.
The charge transfer integral (V), also known as the electronic coupling or transfer integral, quantifies the electronic interaction between adjacent molecules in a material. A larger charge transfer integral facilitates more efficient charge hopping between molecules. This parameter is highly sensitive to the relative orientation and distance between the molecules in the solid state, often analyzed in terms of π-stacking. aip.orgrsc.org
The charge transfer integral can be estimated from the energy splitting of the highest occupied molecular orbitals (HOMOs) for hole transport or the lowest unoccupied molecular orbitals (LUMOs) for electron transport in a dimer system. aip.org For this compound, the bulky substituents would significantly influence the molecular packing in the solid state, and thus the charge transfer integrals.
Theoretical investigations on π-stacked thiophene oligomers have shown that the charge transfer integral is a key parameter in determining the properties of charge transfer excitons. aip.org The method of evaluating the charge transfer integral often involves calculating the orbital energy levels of a molecular dimer. semanticscholar.org
The charge carrier mobility (μ) is a measure of how quickly a charge carrier can move through a material under the influence of an electric field. In the context of hopping transport, the mobility can be estimated using the Marcus theory, which relates the charge transfer rate to the reorganization energy and the charge transfer integral. rsc.orgresearchgate.net
The theoretical mobility can be predicted for different crystallographic directions, providing insights into the anisotropic nature of charge transport in molecular crystals. acs.org For instance, a study on 1,4-bis(5-phenylthiophen-2-yl)benzene (a related thiophene/phenylene co-oligomer) estimated a minimum charge carrier mobility of 0.12 cm² V⁻¹ s⁻¹. nih.gov
Functionalizing the thiophene backbone has been shown to be a viable strategy for tuning charge carrier mobility. rsc.org For this compound, the interplay between the electronic effects of the biphenyl and phenyl groups and the steric hindrance they introduce will ultimately determine the charge transport characteristics.
Non-Linear Optical (NLO) Properties Theoretical Prediction
Molecules with extended π-conjugated systems and significant intramolecular charge transfer character often exhibit large non-linear optical (NLO) responses, making them attractive for applications in photonics and optoelectronics. The key parameters for NLO properties are the polarizability (α) and the first hyperpolarizability (β).
Theoretical calculations, typically using DFT methods, are instrumental in predicting the NLO properties of new materials. These calculations can provide insights into the structure-property relationships that govern the NLO response. For example, a theoretical study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides demonstrated how different aryl substituents affect the HOMO-LUMO energy gap, polarizability, and first hyperpolarizability. researchgate.net
The table below shows representative calculated NLO data for a series of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, which illustrates the range of values that can be expected for complex thiophene derivatives. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Polarizability (α) (a.u.) | Hyperpolarizability (β) (a.u.) |
| 4a | -6.65 | -1.72 | 4.93 | 314.5 | 1145.7 |
| 4b | -6.85 | -2.31 | 4.54 | 338.2 | 3137.9 |
| 4c | -6.89 | -2.36 | 4.53 | 344.1 | 2963.8 |
| 4g | -6.39 | -1.82 | 4.57 | 335.7 | 2588.1 |
| 4i | -6.16 | -1.95 | 4.21 | 353.9 | 2374.5 |
This data is for 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides and serves as an illustrative example. researchgate.net
For this compound, the extended conjugation provided by the biphenyl and phenyl rings, coupled with the potential for charge transfer across the thiophene bridge, suggests that it could possess significant NLO properties. Theoretical predictions would be invaluable in quantifying this potential and guiding synthetic efforts.
Supramolecular Architectures and Intermolecular Interactions of 2 Biphenyl 4 Yl 5 Phenyl Thiophene
Analysis of Crystal Packing Motifs and Solid-State Aggregation
The crystal engineering of organic compounds relies on understanding the intermolecular forces that guide the self-assembly of molecules into a crystalline lattice. In thiophene-based materials, the substitution pattern and the nature of the substituents play a critical role in determining the final supramolecular structure. thieme-connect.com The aggregation of these molecules in the solid state is a result of a complex interplay between various non-covalent interactions.
Furthermore, the formation of different solid-state aggregates, such as J-aggregates or H-aggregates, can significantly impact the photoluminescent properties of the material, causing shifts in the emission spectra. rsc.orgresearchgate.net The transition from nanoparticle to fibrous morphologies has also been observed in the self-assembly of thiophene-based molecules, indicating the sensitivity of the aggregation process to external conditions. nih.gov
Hirshfeld Surface Analysis for Intermolecular Contacts Quantification
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions of close contact corresponding to specific intermolecular interactions. The surface is generated by partitioning the crystal electron density into molecular fragments.
A hypothetical breakdown of intermolecular contacts for a molecule of this type, based on analyses of similar structures, is presented in the table below.
| Interaction Type | Percentage Contribution |
| H···H | ~40-50% |
| C···H / H···C | ~30-40% |
| S···H / H···S | ~5-10% |
| C···C | ~1-5% |
| Other | <1% |
This table is illustrative and based on typical values for similar aromatic and heterocyclic compounds. nih.govresearchgate.netnih.gov
Host-Guest Chemistry and Supramolecular Assembly
The principles of molecular recognition and self-assembly that govern the crystal packing of 2-Biphenyl-4-yl-5-phenyl-thiophene also extend to its potential role in host-guest chemistry. Thiophene-based molecules can act as building blocks for larger, functional supramolecular systems. nih.gov The electron-rich aromatic surfaces can serve as binding sites for electron-deficient guest molecules.
Furthermore, derivatives of biphenyl (B1667301) have been used to construct macrocyclic hosts known as biphenarenes, which have large, customizable cavities capable of encapsulating guest molecules. nih.gov These hosts exhibit interesting molecular recognition properties and have applications in areas like drug delivery and sensing. nih.gov While there is no specific literature detailing the use of this compound as a host or guest, its structural motifs are relevant to this field. The self-assembly of thiophene (B33073) derivatives can lead to the formation of complex nanostructures, and the introduction of a macrocyclic host like a pillar thieme-connect.comarene can modulate this assembly to create, for example, white-light emitting systems. nih.gov The ability of such molecules to form robust, directed assemblies on surfaces also points to their potential in creating complex molecular nano-objects. rsc.org
Applications and Advanced Materials Research Incorporating 2 Biphenyl 4 Yl 5 Phenyl Thiophene
Organic Electronics and Optoelectronics
The unique π-conjugated system of 2-Biphenyl-4-yl-5-phenyl-thiophene, featuring a central thiophene (B33073) ring flanked by a biphenyl (B1667301) and a phenyl group, makes it a compelling candidate for a variety of organic electronic and optoelectronic applications. Its rigid and planar structure, coupled with the extended π-delocalization, are key attributes for efficient charge transport and light emission.
Organic Field-Effect Transistors (OFETs)
While direct studies on the performance of this compound in Organic Field-Effect Transistors (OFETs) are not extensively documented, research on structurally similar thiophene-aryl co-oligomers provides valuable insights into its potential. For instance, co-oligomers with a biphenyl central unit have demonstrated significant charge carrier mobilities. The introduction of a biphenyl group into the thiophene backbone can enhance thermal stability and lead to favorable molecular packing, which is crucial for efficient charge transport in the solid state.
The performance of OFETs is critically dependent on the charge carrier mobility of the organic semiconductor. Research on related compounds suggests that the biphenyl moiety in this compound could contribute to a well-ordered molecular arrangement in thin films, thereby facilitating efficient charge transport. The table below summarizes the field-effect mobility of a related thiophene-aryl co-oligomer, offering a benchmark for the potential performance of this compound.
| Device Characteristics of a Related Thiophene-Aryl Co-Oligomer | |
| Parameter | Value |
| Field-Effect Mobility (µ) | 0.02 cm²/Vs |
| On/Off Ratio | > 10⁵ |
| Threshold Voltage (Vth) | -10 V |
| Data based on a top-contact OFET with a similar thiophene-biphenyl structure. |
Organic Light-Emitting Diodes (OLEDs)
In the realm of Organic Light-Emitting Diodes (OLEDs), derivatives of this compound have shown considerable promise, particularly as host and charge-transporting materials. The compound 2,5-di([1,1′-biphenyl]-4-yl)thiophene (BP1T), which shares the biphenyl-thiophene structural motif, has been effectively utilized as a hole transport and inducing layer in crystalline OLEDs. google.com This suggests that this compound could exhibit similar properties, facilitating the efficient injection and transport of holes to the emissive layer, a critical factor for achieving high device efficiency and brightness.
| Performance of a Crystalline OLED with a Biphenyl-Thiophene Derivative | |
| Parameter | Value |
| Maximum External Quantum Efficiency (EQE) | 9.14% google.com |
| Emission Color | Blue google.com |
| Device incorporating 2,5-di([1,1′-biphenyl]-4-yl)thiophene (BP1T) as a hole transport and inducing layer. |
Organic Lasers and Lasing Systems
The development of electrically pumped organic lasers remains a significant challenge in organic optoelectronics. The key to achieving this goal lies in identifying organic materials with high photoluminescence quantum yields, low amplified spontaneous emission (ASE) thresholds, and high charge carrier mobilities. Thiophene-phenylene co-oligomers have been investigated as potential gain media for organic lasers. For example, 5,5′-bis(4′-methoxybiphenyl-4-yl)-2,2′-bithiophene (BP2T-OMe), a derivative containing biphenyl groups, has demonstrated promising characteristics for organic laser applications. Although direct evidence for lasing from this compound is yet to be reported, its structural similarities to known organic laser materials suggest it could be a candidate for further investigation as a gain medium. The rigid structure and high fluorescence efficiency are desirable properties for achieving stimulated emission.
Organic Photovoltaics (OPVs) and Solar Cells
In the field of organic photovoltaics (OPVs), thiophene-based derivatives are widely used as donor materials in bulk heterojunction (BHJ) solar cells due to their strong light absorption in the visible spectrum and good hole-transporting properties. While specific studies on this compound as the primary donor in OPVs are limited, research on related compounds provides valuable insights. For instance, tris[4-(5-phenylthiophen-2-yl)phenyl]amine, a star-shaped molecule containing the phenyl-thiophene unit, has been successfully employed in BHJ solar cells, demonstrating the potential of this building block in photovoltaic applications.
Furthermore, a structurally related compound, 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (B1585544) (PBD), has been used as an exciton (B1674681) blocking layer in OPVs, leading to a significant increase in power conversion efficiency. This suggests that the biphenyl-phenyl-heterocycle structure could be beneficial for managing excitons and improving charge collection in solar cells. The extended conjugation provided by the biphenyl and phenyl groups in this compound is expected to lead to broad light absorption, a crucial factor for efficient solar energy conversion.
| Performance of a BHJ Solar Cell with a Related Thiophene Derivative | |
| Parameter | Value |
| Power Conversion Efficiency (PCE) | ~3-4% |
| Open-Circuit Voltage (Voc) | ~0.8-0.9 V |
| Short-Circuit Current (Jsc) | ~7-8 mA/cm² |
| Data based on a device using a triphenylamine-thiophene derivative as the donor material. |
Conjugated Polymers and Oligomers for Electronic Devices
The versatility of thiophene chemistry allows for the synthesis of a wide array of conjugated polymers and oligomers with tunable electronic properties. The incorporation of specific monomer units, such as this compound, into a polymer backbone can significantly influence the resulting material's performance in electronic devices.
Integration into Polythiophenes and Related Polymer Backbones
The integration of this compound as a repeating unit in polythiophenes or other conjugated polymers can be achieved through various polymerization techniques, such as Stille or Suzuki coupling reactions. The presence of the bulky and rigid biphenyl and phenyl side groups would likely have a profound impact on the polymer's properties. It could disrupt the planarity of the polythiophene backbone to some extent, which might reduce the charge carrier mobility compared to unsubstituted polythiophenes. However, this disruption could also enhance the solubility of the polymer, a critical factor for solution-based processing of electronic devices.
Moreover, the introduction of the biphenyl-phenyl-thiophene unit could be a strategy to tune the energy levels (HOMO and LUMO) of the polymer, thereby optimizing its performance in specific applications like OPVs, where energy level alignment with the acceptor material is crucial for efficient charge separation. While there is no direct report on the synthesis and properties of a homopolymer of this compound, the extensive research on other substituted polythiophenes provides a framework for predicting its potential characteristics and applications.
| Predicted Properties of Poly(this compound) | |
| Property | Predicted Effect |
| Solubility | Enhanced due to the presence of bulky side groups. |
| Charge Carrier Mobility | Potentially lower than regioregular poly(3-alkylthiophene) due to steric hindrance and reduced planarity. |
| Energy Levels (HOMO/LUMO) | Modified by the electron-rich biphenyl and phenyl groups, allowing for tuning of the bandgap. |
| Optical Properties | Expected to exhibit broad absorption and fluorescence in the visible spectrum. |
Tunable Optoelectronic Properties in Polymer Composites
Research on related thiophene/phenylene-based oligomers and polymers has demonstrated that these materials exhibit strong absorption in the UV-visible region, which creates a broad transparency window in the visible-infrared spectrum, a desirable feature for nonlinear optical applications. nih.gov The introduction of different functional groups onto the thiophene or phenyl rings can modulate the HOMO and LUMO energy levels. For instance, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO level, thereby reducing the HOMO-LUMO band gap and causing a bathochromic (red) shift in the absorption spectrum. rsc.orgmdpi.com This principle allows for the precise tuning of the material's color and light-absorption characteristics.
In polymer composites, the concentration of the thiophene-based dopant is another critical factor in tuning the optoelectronic properties. The refractive index and dielectric constant of a polydimethylsiloxane (B3030410) (PDMS) composite, for example, can be systematically altered by varying the concentration of embedded photo-responsive molecules. rsc.org This tunability is crucial for the fabrication of devices such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs), where matching the energy levels of different materials is essential for efficient device performance. The photoluminescence of thiophene-based polymers can also be optimized through chemical oxidation, which extends the conjugation length and improves their semiconducting properties. researchgate.net
Table 1: Factors Influencing the Optoelectronic Properties of Thiophene-Based Polymer Composites
| Factor | Effect on Properties | Reference |
|---|---|---|
| Chemical Structure | Modification with electron-donating or -withdrawing groups alters HOMO/LUMO energy levels, tuning the band gap and absorption spectrum. rsc.orgmdpi.com | rsc.orgmdpi.com |
| Dopant Concentration | Varies the refractive index and dielectric constant of the polymer composite. rsc.org | rsc.org |
| Oxidation State | Chemical oxidation can extend conjugation length, enhancing semiconducting and photoluminescent properties. researchgate.net | researchgate.net |
| π-Conjugation Length | Longer conjugation generally leads to a red-shift in absorption and emission spectra. mdpi.com | mdpi.com |
Advanced Sensors and Probes (based on fluorescent properties)
Thiophene derivatives are widely utilized in the development of fluorescent chemosensors due to their excellent photophysical properties and the sensitivity of their fluorescence to the local environment. dtic.mil The fluorescence of these compounds can be modulated by interactions with analytes such as metal ions and anions, making them effective signaling units in sensor design. dtic.mil Chromophores containing a phenyl-bithienyl conjugated path, for instance, have shown promise as biphotonic fluorescent probes for bioimaging, exhibiting strong emission in the red/NIR region. nih.gov
The compound this compound, with its extended aromatic system, is expected to exhibit significant fluorescence. The photophysical properties of similar 4,4′-bibenzo[c]thiophene derivatives have been studied, revealing moderate fluorescence quantum yields in solution. mdpi.com The introduction of different substituents can further tune these properties. For example, silyl-substituted derivatives have been shown to exhibit relatively high solid-state fluorescence quantum yields. mdpi.com
The development of sensors based on such compounds often relies on the principle of fluorescence quenching or enhancement upon binding with a target analyte. For instance, a series of α-(N-biphenyl)-substituted 2,2′-bipyridines have been investigated for their sensory properties in detecting nitroaromatic explosives, demonstrating the potential of biphenyl-containing fluorophores in chemical sensing. bldpharm.com Furthermore, thiophene-based chromophores have been successfully employed in electrochemiluminescence (ECL) sensors for the sensitive detection of dopamine (B1211576). nih.gov The combination of the biphenyl and phenyl-thiophene moieties in this compound could lead to novel sensors with high selectivity and sensitivity for a range of analytes.
Table 2: Photophysical Properties of Related Thiophene Derivatives
| Compound Type | Key Photophysical Property | Potential Application | Reference |
|---|---|---|---|
| Phenyl-bithienyl chromophores | Strong emission in red/NIR region | Biphotonic fluorescent probes for bioimaging | nih.gov |
| 4,4′-Bibenzo[c]thiophene derivatives | Moderate fluorescence quantum yields in solution, tunable solid-state fluorescence | Fluorescent materials | mdpi.com |
| α-(N-Biphenyl)-substituted 2,2′-bipyridines | Fluorescence quenching in the presence of nitroaromatics | Nitroexplosive detection | bldpharm.com |
| Thiophene-based π-conjugated chromophores | Stable electrochemiluminescence | ECL sensors for dopamine detection | nih.gov |
Liquid Crystalline Materials Development
The incorporation of rigid, linear molecular structures is a fundamental strategy in the design of liquid crystalline materials. The biphenyl and phenyl-thiophene units are both well-known mesogenic groups that promote the formation of liquid crystal phases. nih.gov The combination of these moieties in this compound results in a molecule with a high aspect ratio and an extended, rigid core, which are conducive to the formation of stable nematic and smectic phases over a wide temperature range. nih.gov
Research on biphenyl derivatives has shown that the introduction of various substituent groups can significantly influence the mesomorphic properties. For example, ethers of 4-(β-4-cyanophenylethyl)-4′-hydroxybiphenyl exhibit wide-range liquid crystal phases, and eutectic mixtures of these compounds can produce nematic phases over a very broad temperature range. nih.gov Similarly, the design of liquid crystal diluters containing a rigid biphenyl core has been explored to create high birefringence liquid crystals. mdpi.com
Optical Limiting Applications
Optical limiting materials are designed to exhibit high transmittance at low input light intensities and low transmittance at high intensities, thereby protecting sensitive optical components and human eyes from intense laser radiation. One of the key mechanisms underlying optical limiting is reverse saturable absorption (RSA), where the absorption cross-section of the excited state is larger than that of the ground state. dtic.mil
Materials with extended π-conjugated systems, such as thiophene/phenylene-based oligomers, are known to exhibit significant nonlinear optical properties, including two-photon absorption (2PA), which can lead to RSA. nih.gov The Z-scan technique is commonly employed to characterize these nonlinear absorption processes. researchgate.net For a material to be an effective optical limiter, it should possess a large excited-state absorption cross-section.
While direct studies on the optical limiting properties of this compound are not widely reported, the structural components suggest its potential in this area. The biphenyl and phenyl-thiophene moieties create an extensive π-electron system that can support the population of excited states upon intense irradiation. Research on other organic systems has shown that RSA can be observed in materials where the excited state absorption is stronger than the ground state absorption. researchgate.net The transition from saturable absorption (SA) to RSA can sometimes be achieved by tuning the wavelength of the incident light. researchgate.net The accumulation of molecules in a long-lived triplet excited state with a large triplet-triplet absorption coefficient can also lead to strong RSA, even under low-power irradiation. The design of molecules like this compound, with their potential for efficient intersystem crossing and strong excited-state absorption, is a promising avenue for the development of new optical limiting materials.
Future Research Directions and Outlook for 2 Biphenyl 4 Yl 5 Phenyl Thiophene Chemistry
Exploration of Novel Synthetic Pathways and Advanced Derivatization
The synthesis of 2-Biphenyl-4-yl-5-phenyl-thiophene and its derivatives is foundational to exploring their properties and applications. While established methods like Suzuki and Stille cross-coupling reactions provide a robust framework for the formation of the aryl-thiophene bonds, future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies. acs.orgresearchgate.netthieme.com
Furthermore, advanced derivatization of the this compound scaffold will be crucial for fine-tuning its electronic and physical properties. Introducing various functional groups onto the biphenyl (B1667301) and phenyl rings can modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing its charge transport characteristics and optical properties. For instance, the incorporation of electron-donating or electron-withdrawing groups can be used to tailor the compound for specific electronic applications. researchgate.net
A particularly interesting area for future exploration is the application of the Gewald reaction, a versatile method for synthesizing polysubstituted thiophenes. wikipedia.orgresearchgate.netumich.edu Adapting this reaction could provide a direct route to highly functionalized this compound analogues. For example, the reaction could be designed to introduce amine or cyano groups, which are known to influence the electronic and self-assembly properties of organic semiconductors. sapub.org
| Synthetic Method | Potential Advantages | Future Research Focus |
| One-Pot Suzuki/Stille Coupling | Increased efficiency, reduced waste | Development of novel catalysts, optimization of reaction conditions |
| Gewald Reaction | Access to highly functionalized derivatives | Adaptation for the synthesis of specific this compound analogues |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Exploration of a wider range of substrates and catalysts |
Development of Advanced Characterization Techniques for Dynamic Processes
Understanding the behavior of this compound in various environments is critical for its application in electronic devices. While standard spectroscopic and crystallographic techniques provide valuable static information, future research must embrace advanced characterization methods capable of probing dynamic processes at the molecular level.
Techniques such as time-resolved spectroscopy will be instrumental in elucidating the excited-state dynamics of this compound. Understanding the lifetimes of singlet and triplet excitons, as well as the rates of intersystem crossing and other photophysical processes, is essential for optimizing its performance in OLEDs. iitm.ac.inresearchgate.net
In-situ and operando characterization techniques will also play a pivotal role. These methods allow for the study of materials under actual device operating conditions, providing insights into degradation mechanisms, charge trapping, and other dynamic phenomena that can affect device performance and longevity. For instance, monitoring changes in the vibrational spectra using in-situ Raman or infrared spectroscopy can reveal structural changes that occur during device operation. azooptics.comubc.ca
Furthermore, advanced microscopic techniques, such as atomic force microscopy (AFM) and scanning tunneling microscopy (STM), can be used to visualize the supramolecular organization of this compound on surfaces, providing a direct link between molecular packing and macroscopic device properties.
Multi-Scale Computational Modeling for Predictive Design of Functional Materials
Computational modeling has become an indispensable tool in materials science, enabling the prediction of molecular properties and the rational design of new materials. For this compound, multi-scale modeling approaches will be key to unlocking its full potential.
At the quantum mechanical level, Density Functional Theory (DFT) calculations can be used to predict the geometric, electronic, and optical properties of the molecule and its derivatives. researchgate.netsapub.org These calculations can provide valuable insights into the HOMO/LUMO energy levels, charge distribution, and absorption/emission spectra, guiding the synthesis of new compounds with desired characteristics. chemmethod.comresearchgate.net Studies on thiophene (B33073) oligomers have shown that DFT can effectively predict how chain length and substitution patterns influence electronic properties. nih.gov
Moving beyond single molecules, molecular dynamics (MD) simulations can be employed to study the self-assembly and morphology of this compound in the solid state. diva-portal.org These simulations can predict how the molecules will pack in a thin film, which is crucial for understanding charge transport in OFETs and other devices.
By combining quantum mechanical calculations with molecular dynamics simulations, researchers can develop a comprehensive understanding of the structure-property relationships in materials based on this compound. This predictive capability will accelerate the discovery of new materials with optimized performance for specific applications.
| Modeling Technique | Information Gained | Future Research Focus |
| Density Functional Theory (DFT) | Electronic structure, optical properties, reactivity | Development of more accurate functionals, investigation of excited-state properties |
| Molecular Dynamics (MD) | Self-assembly, morphology, transport properties | Simulation of larger systems over longer timescales, development of more accurate force fields |
| Multi-Scale Modeling | Comprehensive structure-property relationships | Integration of different modeling techniques, validation with experimental data |
Tailoring Supramolecular Assembly for Enhanced Device Performance
The performance of organic electronic devices is not solely determined by the properties of individual molecules but is also heavily influenced by their organization in the solid state. The ability of this compound to self-assemble into well-ordered structures is therefore a critical area of future research.
Controlling the supramolecular assembly of this compound can lead to enhanced charge transport, improved light outcoupling in OLEDs, and optimized charge separation in OPVs. thieme-connect.com Techniques such as solvent vapor annealing, thermal annealing, and the use of templating surfaces can be explored to induce desired molecular packing arrangements.
The introduction of specific functional groups that can participate in non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions, can also be a powerful strategy for directing self-assembly. By carefully designing the molecular structure, it may be possible to create materials with tailored morphologies, such as one-dimensional nanowires or two-dimensional crystalline sheets.
The relationship between molecular structure, supramolecular organization, and device performance is a complex one that will require a concerted effort of synthesis, characterization, and modeling to fully understand and exploit.
Synergistic Integration in Hybrid Material Systems
The future of materials science lies not only in the development of new individual materials but also in the creation of hybrid systems that combine the best properties of different material classes. This compound is an ideal candidate for incorporation into such hybrid materials. frontiersin.org
One promising area is the development of organic-inorganic hybrid perovskite solar cells, where the thiophene-based compound could serve as a hole-transporting layer. Its tunable electronic properties and potential for self-assembly could lead to improved device efficiency and stability.
Another exciting direction is the creation of hybrid materials that combine this compound with inorganic nanoparticles, such as quantum dots or metal oxides. rsc.org These materials could exhibit novel optical and electronic properties arising from the synergistic interaction between the organic and inorganic components, with potential applications in light-emitting devices, sensors, and photocatalysis. The integration of thiophene-based polymers with TiO2 has already shown promise in the fabrication of ultrathin nanocomposite films. rsc.org
The development of these hybrid systems will require a deep understanding of the interfaces between the organic and inorganic components, as well as the development of new fabrication techniques to control the structure and morphology of the hybrid material at the nanoscale.
Q & A
Basic Research Questions
Q. How can I design a reproducible synthesis protocol for 2-Biphenyl-4-yl-5-phenyl-thiophene?
- Methodological Answer : Follow a stepwise synthesis approach with rigorous characterization at each stage. For example:
- Step 1 : Use Suzuki-Miyaura coupling to introduce biphenyl groups, optimizing catalyst systems (e.g., Pd(PPh₃)₄) and reaction conditions (temperature, solvent polarity).
- Step 2 : Characterize intermediates via , , and IR spectroscopy. Compare peaks with literature data to confirm functional groups .
- Step 3 : Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Report yields, melting points, and Rf values for reproducibility .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolve molecular geometry and confirm regiochemistry. Use SHELXL for refinement, ensuring R-factor < 5% for high reliability .
- Mass spectrometry (HRMS) : Validate molecular weight with < 5 ppm error.
- Thermogravimetric analysis (TGA) : Assess thermal stability, which is crucial for applications in materials science .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond-length anomalies) be resolved for this compound?
- Methodological Answer :
- Step 1 : Re-examine raw diffraction data for systematic errors (e.g., absorption corrections, twinning). Use SHELXD for phase refinement and Olex2 for visualization .
- Step 2 : Compare with DFT-optimized geometry (e.g., Gaussian09, B3LYP/6-31G* basis set) to identify discrepancies between experimental and theoretical bond lengths.
- Step 3 : Publish a detailed CIF file with anisotropic displacement parameters to enable peer validation .
Q. What strategies address inconsistencies in spectroscopic data during characterization?
- Methodological Answer :
- Triangulation : Cross-validate NMR, IR, and UV-Vis data. For example, unexpected splitting may indicate conformational isomerism—confirm via variable-temperature NMR .
- Dynamic light scattering (DLS) : Rule out aggregation effects in solution-phase spectra.
- Peer consultation : Share raw data with collaborators to identify overlooked artifacts (e.g., solvent impurities) .
Q. How can computational modeling enhance the study of this compound’s electronic properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Use solvent models (e.g., PCM) for accuracy .
- Molecular dynamics (MD) : Simulate bulk behavior in polymer matrices or solvents. Analyze radial distribution functions to identify π-π stacking interactions .
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
